Bombykol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

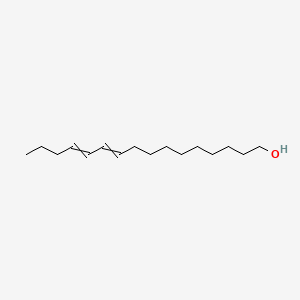

Bombykol, also known as this compound, is a naturally occurring compound with the molecular formula C₁₆H₃₀O. It is a type of alcohol with a long hydrocarbon chain and two double bonds located at the 10th and 12th positions. This compound is primarily known for its role as a sex pheromone in the silkworm moth, Bombyx mori .

准备方法

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde or ketone to form the alcohol .

Industrial Production Methods: Industrial production of hexadeca-10,12-dien-1-OL often involves the use of large-scale organic synthesis techniques. This includes the use of catalytic hydrogenation and other advanced methods to ensure high yield and purity .

化学反应分析

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bonds can be reduced to form hexadecan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.

Reduction: Hexadecan-1-ol.

Substitution: Various alkyl or aryl ethers.

科学研究应用

Chemical Communication in Insects

Bombykol serves as a classic example of chemical communication among insects. The female silkworm moth releases this pheromone to attract male moths from considerable distances. Research by Adolf Butenandt in the 1950s demonstrated that male moths could detect extremely low concentrations of this compound, as low as 10−12 micrograms per milliliter, leading to distinctive mating behaviors such as the "flutter dance" .

Key Findings:

- Detection Threshold : Male moths can detect concentrations as low as 10−12 micrograms/mL .

- Behavioral Response : The flutter dance is a significant behavioral response observed in male moths when exposed to this compound .

Biochemical Research

This compound has been extensively studied for its biochemical properties and biosynthetic pathways. Research has identified several genes involved in its biosynthesis, enhancing our understanding of pheromone production mechanisms. For instance, studies have focused on RNA interference (RNAi) techniques to investigate the role of specific genes like BmACP in this compound production .

Case Study: Gene Identification

- Objective : Identify genes involved in this compound biosynthesis.

- Methodology : RNAi-mediated knockdown of BmACP showed a dose-dependent reduction in this compound levels .

- Results : Knockdown led to a 73% reduction in this compound production at 1 μg dsRNA injection .

Agricultural Applications

The understanding of this compound's role in insect behavior has practical implications for agriculture, particularly in pest management. Synthetic versions of this compound are being explored as attractants in traps for controlling pest populations, thereby reducing reliance on chemical insecticides.

Application Example:

- Pest Management : Utilizing synthetic this compound to lure male pests into traps can disrupt mating cycles and reduce population growth without harming beneficial insects.

Development of Pheromone-Based Products

The knowledge gained from studying this compound has led to the development of pheromone-based products for agricultural use. These products can effectively manage pest populations by exploiting their natural mating behaviors.

| Product Type | Description | Application |

|---|---|---|

| Pheromone Traps | Traps infused with synthetic this compound | Attracts male pests |

| Mating Disruption Systems | Systems that release this compound to confuse male insects | Reduces mating success |

| Monitoring Systems | Devices that use this compound to monitor pest populations | Early detection of pest outbreaks |

Insights from Recent Studies

Recent studies have highlighted the importance of pheromone-binding proteins (PBPs) in mediating the effects of this compound. These proteins facilitate the transport of hydrophobic pheromones through sensillar lymph towards olfactory receptors, enhancing sensitivity and specificity in detection .

Key Findings:

作用机制

Bombykol exerts its effects by binding to specific odorant receptors in the antennae of male moths. This binding triggers a cascade of molecular events that result in the activation of olfactory receptor neurons (ORNs). The signal is then transmitted to the brain, where it is processed and leads to behavioral responses such as attraction to the female moth .

相似化合物的比较

Bombykol is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:

(10E,12Z)-10,12-Hexadecadien-1-ol: Another isomer with different double bond configurations.

(E,E)-10,12-Hexadecadien-1-ol: An isomer with both double bonds in the trans configuration.

Hexadeca-10,12-dienal: An aldehyde derivative with similar structural features

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the specificity and uniqueness of hexadeca-10,12-dien-1-OL .

属性

分子式 |

C16H30O |

|---|---|

分子量 |

238.41 g/mol |

IUPAC 名称 |

hexadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3 |

InChI 键 |

CIVIWCVVOFNUST-UHFFFAOYSA-N |

SMILES |

CCCC=CC=CCCCCCCCCCO |

规范 SMILES |

CCCC=CC=CCCCCCCCCCO |

同义词 |

10,12-hexadecadien-1-ol bombykol bombykol, (E,Z)-isomer isobombycol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。